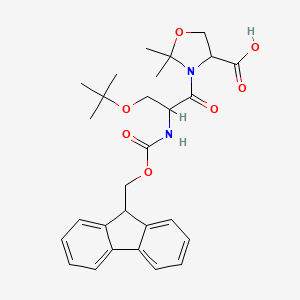

(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a compound used primarily in the field of peptide synthesis. It is a derivative of serine, an amino acid, and is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and the ease with which the Fmoc group can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves the protection of the serine hydroxyl group with a tert-butyl (tBu) group and the amino group with an Fmoc group. The oxazolidine ring is formed by reacting the protected serine with a suitable aldehyde or ketone under acidic conditions. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and catalysts like piperidine for Fmoc deprotection .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities. The use of greener solvents and more sustainable practices is becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine.

Substitution Reactions: Introduction of various functional groups at the serine side chain.

Cyclization Reactions: Formation of cyclic peptides through intramolecular reactions.

Common Reagents and Conditions

Piperidine: Used for Fmoc deprotection.

TFA (Trifluoroacetic Acid): Used for tBu deprotection.

DCM and DMF: Common solvents used in the reactions.

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives and cyclic peptides, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Chemistry

In chemistry, (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable tool in the development of new peptide-based drugs and materials .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptides that can mimic natural proteins, allowing researchers to investigate their structure and function .

Medicine

In medicine, peptides synthesized using this compound are being explored as potential therapeutics for various diseases, including cancer and infectious diseases. The ability to synthesize peptides with high precision makes it possible to develop drugs with specific targets and minimal side effects .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. Upon deprotection with piperidine, the free amino group can participate in peptide bond formation. The tBu group protects the hydroxyl group of serine, which can be removed under acidic conditions to reveal the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH: A pseudoproline dipeptide used to overcome aggregation in peptide synthesis.

Fmoc-Ser(tBu)-OH: A simpler derivative used in peptide synthesis with similar protective groups.

Fmoc-Ser(tBu)-NovaSyn® TGA: A pre-loaded resin for peptide synthesis containing a C-terminal serine residue.

Uniqueness

(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to its oxazolidine ring structure, which provides additional stability and protection during peptide synthesis. This makes it particularly useful for synthesizing complex peptides that require multiple protection and deprotection steps .

Biological Activity

(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound that serves as an important intermediate in peptide synthesis and drug development. Its unique structural features, including a dimethyl oxazolidine ring and a protected serine residue, contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

The compound features:

- Fmoc Group : A protective group commonly used in peptide synthesis.

- Ser(tBu) : A tert-butyl protected serine residue, enhancing stability during chemical reactions.

- Oxazolidine Ring : Imparts unique steric properties that can influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and antiviral domains. The presence of the serine residue suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that derivatives of oxazolidine compounds can display significant antimicrobial properties. For instance, related compounds have been evaluated for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| Gramicidin S Analogs | 1–8 µM | Various antibiotic-resistant strains |

| (4S)-3-(Fmoc-Ser(tBu)) | Not directly tested; potential inferred from structural analogs | N/A |

Case Studies

- Synthesis and Evaluation of Peptide Analogues :

-

Antiviral Properties :

- Research on thiazolidine derivatives indicated that structural modifications could lead to compounds with inhibitory activity against neuraminidase in influenza A virus. Although this study did not directly test (4S)-3-(Fmoc-Ser(tBu)), it highlights the potential for similar compounds to exhibit antiviral properties through structural analogies .

The proposed mechanism for the biological activity of oxazolidine derivatives often involves:

- Membrane Disruption : Many antimicrobial peptides act by permeabilizing bacterial membranes.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDICXRSSILSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.